molecular formula C8H19NO3 B1373897 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane CAS No. 91933-40-3

1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane

Cat. No.: B1373897
CAS No.: 91933-40-3
M. Wt: 177.24 g/mol
InChI Key: VBDATSSUKFRRCY-UHFFFAOYSA-N
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Description

1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane is a chemical compound with the molecular formula C8H19NO3. It is an organic compound that belongs to the class of amines, specifically a propanamine derivative. This compound is characterized by the presence of a propanamine backbone with three ethoxy groups attached to it, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropanamine with diethylene glycol monomethyl ether under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-chloropropanamine and diethylene glycol monomethyl ether.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 3-chloropropanamine is added to a solution of diethylene glycol monomethyl ether in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by distillation or extraction, followed by purification using techniques such as column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions vary depending on the desired product and reaction type. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted amines, and condensation products.

Scientific Research Applications

1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane can be compared with other similar compounds, such as:

    1-Propanamine, 3-methoxy-: This compound has a similar structure but with only one methoxy group attached to the propanamine backbone.

    1-Propanamine, 3-ethoxy-: This compound has an ethoxy group instead of the methoxyethoxy groups.

    3-(2-methoxyethoxy)propan-1-amine: This compound has a similar structure but with a different arrangement of the ethoxy groups.

The uniqueness of this compound lies in its three ethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDATSSUKFRRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729838
Record name 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91933-40-3
Record name 3-[2-(2-Methoxyethoxy)ethoxy]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91933-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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